Concanamycin A,8-deethyl-8-methyl-

Description

Contextualization within the Concanamycin (B1236758) Family and Plecomacrolides

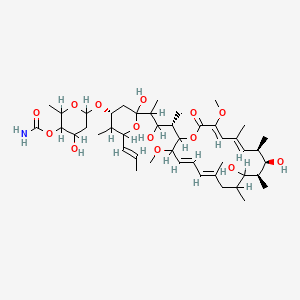

Concanamycin B, also known by its systematic name 8-deethyl-8-methyl-Concanamycin A, is a naturally occurring chemical compound that belongs to the concanamycin family of macrolides. caymanchem.comnih.gov This family, which also includes the notable members Concanamycin A and C, is a subgroup of the broader class of plecomacrolide antibiotics. nih.govbiologists.com Plecomacrolides are characterized by a large macrocyclic lactone ring, and in the case of the concanamycins, this is specifically an 18-membered ring. nih.govnih.govbiolinks.co.jp

The concanamycins are produced by certain species of soil bacteria from the genus Streptomyces. nih.govbiolinks.co.jp Structurally, the members of the concanamycin family are closely related, featuring the complex 18-membered macrolactone core and a distinctive 6-membered hemiketal ring. nih.govnih.gov The primary difference between Concanamycin A and Concanamycin B lies at the C-8 position of the macrolactone ring; Concanamycin A possesses an ethyl group, whereas Concanamycin B has a methyl group at this position. nih.govnih.gov Concanamycin C is distinguished from Concanamycin A by the absence of the 4'-carbamoyl group on its sugar moiety. nih.gov

Functionally, the concanamycins are recognized as potent and specific inhibitors of vacuolar-type H+-ATPases (V-ATPases). biologists.comtoku-e.comscbt.commedchemexpress.com This mechanism of action is a shared characteristic of the family and underpins much of their biological activity. toku-e.com The structural and functional similarities between the concanamycins and another group of V-ATPase inhibitors, the bafilomycins, have been a subject of scientific interest, though concanamycins are generally considered to be more specific inhibitors. sigmaaldrich.com

Table 1: Chemical Properties of Concanamycin B

| Property | Value | Source |

|---|---|---|

| CAS Number | 81552-33-2 | caymanchem.comnih.govtoku-e.comscbt.com |

| Molecular Formula | C45H73NO14 | nih.govbiolinks.co.jptoku-e.comscbt.com |

| Molecular Weight | 851.5 g/mol - 852.1 g/mol | nih.govtoku-e.comscbt.com |

| Appearance | White to off-white solid | biolinks.co.jptoku-e.com |

| Purity | ≥95% by HPLC | caymanchem.comtoku-e.com |

| Solubility | Soluble in ethanol, methanol, DMSO, DMF | toku-e.com |

Historical Perspective of Isolation and Initial Characterization for Research Purposes

The discovery of Concanamycin B is rooted in a research program aimed at identifying novel immunosuppressive compounds. biologists.com In 1982, and further detailed in 1984, a team of scientists isolated Concanamycins A, B, and C from the mycelium of the bacterium Streptomyces diastatochromogenes (strain S-45). nih.govnih.govtoku-e.com The initial impetus for their isolation was the observation that they were effective inhibitors of the proliferation of mouse splenic lymphocytes when stimulated by concanavalin (B7782731) A, a plant-derived lectin. biologists.comnih.gov This activity is what led to the "Concanamycin" name. biologists.com

Initial characterization studies revealed that these compounds represented a new class of 18-membered macrolide antibiotics. nih.gov Early biological testing demonstrated that the concanamycins were active in vitro against several types of fungi and yeasts, but notably, they showed no activity against bacteria. biologists.comnih.gov The primary component isolated from the fermentation broth was Concanamycin A, which was identified as being identical to previously reported antifungal antibiotics known as folimycin and A-661-I. nih.gov

Subsequent research further elucidated their mechanism of action. It was discovered that the concanamycins inhibit the acidification of lysosomes, a key cellular process. nih.gov This inhibitory action was unequivocally linked to their function as specific inhibitors of V-ATPases. biologists.com These initial findings established the concanamycins, including Concanamycin B, as important tools for research into cellular processes that depend on V-ATPase function. biologists.com

Table 2: Initial Research Findings for the Concanamycin Family

| Finding | Description | Source |

|---|---|---|

| Source Organism | Streptomyces diastatochromogenes S-45 | nih.govnih.gov |

| Year of Initial Reports | 1982 / 1984 | biologists.comnih.govtoku-e.com |

| Primary Screening Activity | Inhibition of concanavalin A-stimulated mouse lymphocyte proliferation. | biologists.comnih.gov |

| Initial Antimicrobial Spectrum | Active against various fungi and yeasts; inactive against bacteria. | biologists.comnih.gov |

| Identified Mechanism | Inhibition of vacuolar-type H+-ATPase (V-ATPase). | biologists.comtoku-e.com |

Properties

Molecular Formula |

C45H73NO14 |

|---|---|

Molecular Weight |

852.1 g/mol |

IUPAC Name |

[6-[(4R)-2-[(4S)-4-[(4E,6E,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate |

InChI |

InChI=1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25?,26-,27?,28+,29+,30?,31?,32?,33?,34?,36-,37?,38?,39-,40?,41?,42?,45?/m1/s1 |

InChI Key |

AQXXGIBOZQZSAT-PJGWWKFTSA-N |

SMILES |

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C |

Isomeric SMILES |

C/C=C/C1C([C@@H](CC(O1)(C(C)C([C@H](C)C2C(/C=C/C=C(/CC(C([C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)C)O)C)\C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C |

Canonical SMILES |

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C |

Synonyms |

concanamycin B |

Origin of Product |

United States |

Ii. Biosynthesis and Production of Concanamycin B

Microbial Origin and Producing Organisms

Concanamycin (B1236758) B is a natural product synthesized by specific strains of bacteria belonging to the genus Streptomyces, a group of Gram-positive bacteria renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities. wikipedia.orgnih.govyoutube.com These soil-dwelling and decaying vegetation-inhabiting bacteria are prolific producers of many clinically useful antibiotics. youtube.com

Initially, Concanamycin B, along with its analogs Concanamycin A and C, was isolated from the mycelium of Streptomyces diastatochromogenes S-45. nih.gov Further research has identified other Streptomyces species capable of producing concanamycins, including Streptomyces neyagawaensis and Streptomyces eitanensis. nih.govnih.gov The production of these compounds is typically achieved through microbial fermentation, as their complex structures make total chemical synthesis a challenging and economically unviable approach. nih.govnih.gov

Table 1: Microbial Producers of Concanamycin B

| Producing Organism | Reference |

| Streptomyces diastatochromogenes | nih.govwikipedia.org |

| Streptomyces neyagawaensis | nih.govresearchgate.net |

| Streptomyces eitanensis | nih.govnih.gov |

Biosynthetic Pathway Elucidation: Polyketide Synthase (PKS) Involvement and Building Blocks

The biosynthesis of the Concanamycin B backbone is a complex process orchestrated by a type I polyketide synthase (PKS) system. nih.govresearchgate.netmdpi.com PKSs are large, multifunctional enzymes that construct polyketides through the sequential condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. mdpi.commdpi.com

The assembly of the concanamycin aglycone core involves the condensation of specific acyl-CoA building blocks. nih.gov Feeding experiments with 13C-labeled precursors have helped to elucidate the origin of the carbon skeleton. nih.gov The biosynthesis is initiated with a starter unit, and the growing polyketide chain is extended through the incorporation of several extender units. nih.gov The biosynthesis of the concanamycin backbone is thought to involve an isobutyrate starter unit, along with propionate (B1217596) and acetate (B1210297) extender units. nih.gov

A key feature of concanamycin biosynthesis is the incorporation of unusual building blocks, such as ethylmalonyl-CoA and methoxymalonyl-ACP. nih.gov The presence of genes for the production of these specialized extender units within the biosynthetic gene cluster provides further evidence for their role in constructing the unique architecture of the concanamycin molecule. nih.gov

Genetic Basis of Biosynthesis: Characterization of Biosynthetic Gene Clusters (BGCs)

The genetic instructions for the production of Concanamycin B are encoded within a dedicated biosynthetic gene cluster (BGC). nih.govresearchgate.net BGCs are contiguous stretches of DNA that contain all the genes necessary for the synthesis of a specific secondary metabolite, including the core biosynthetic enzymes, tailoring enzymes, regulatory genes, and transport-related genes. researchgate.net

The concanamycin biosynthetic gene cluster (referred to as the cms BGC) was first characterized in S. neyagawaensis. nih.gov This cluster spans approximately 100 kilobase pairs (kbp) of DNA and contains 28 open reading frames (ORFs). nih.govnih.gov A significant portion of this BGC is dedicated to encoding the six large polyketide synthase (PKS) genes responsible for assembling the macrolide backbone. nih.gov

Within the BGC, in addition to the PKS genes, are genes responsible for the synthesis of the deoxysugar moiety, 4'-O-carbamoyl-2'-deoxyrhamnose, which is attached to the macrolide core. nih.gov The cluster also contains regulatory genes that control the expression of the biosynthetic pathway. nih.gov The identification and characterization of these BGCs are crucial for understanding the biosynthesis of concanamycins and for developing strategies to manipulate their production.

Metabolic Engineering Strategies for Optimized Production and Analog Generation for Research

The native production levels of Concanamycin B and its analogs in wild-type Streptomyces strains are often low, presenting a significant challenge for large-scale production and further drug development. nih.govnih.gov To overcome this bottleneck, researchers have turned to metabolic engineering strategies to enhance the production of these valuable compounds.

One successful approach involves the overexpression of key regulatory genes within the concanamycin BGC. nih.gov By integrating additional copies of endogenous and heterologous regulatory genes, researchers have been able to significantly boost the production of both Concanamycin A and B in Streptomyces eitanensis. nih.gov For instance, the engineered strain S. eitanensis DHS10676 was reported to produce over 300 mg/L of Concanamycin B. nih.govnih.gov

Optimization of fermentation media and culture conditions is another critical aspect of improving production titers. nih.gov Furthermore, the elucidation of the PKS machinery opens up possibilities for combinatorial biosynthesis, where modules or domains of the PKS can be swapped or modified to generate novel concanamycin analogs with potentially improved or altered biological activities. researchgate.net These engineered analogs are valuable tools for structure-activity relationship (SAR) studies, which are essential for the development of new therapeutic agents. nih.gov

Iii. Synthetic Methodologies for Concanamycin B and Analogues

Total Synthesis Approaches of the Macrolactone Core

The total synthesis of the concanamycin (B1236758) family, including the macrolactone core of Concanamycin B, is a formidable task in organic chemistry. While a complete total synthesis of Concanamycin B itself is not prominently documented, the strategies employed for the synthesis of the closely related Concanamycin F provide a clear blueprint for the key challenges and methodologies involved in constructing the 18-membered macrolactone ring. acs.orgnih.govanu.edu.au These approaches are typically convergent, involving the synthesis of several complex fragments which are later coupled and cyclized.

Key synthetic strategies include:

Convergent Fragment Assembly: The synthesis generally begins with the preparation of two or three key fragments of the molecule. For instance, the synthesis of the Concanamycin F core involved the preparation of a C1-C13 vinyl iodide, a C14-C22 vinyl stannane, and a C23-C28 aldehyde. anu.edu.au The construction of these fragments often relies on stereoselective reactions such as boron-mediated aldol (B89426) reactions to set the numerous chiral centers with high precision. anu.edu.au

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are instrumental in uniting the major fragments. The Liebeskind-Stille and standard Stille couplings, which form a carbon-carbon bond between an organostannane and an organohalide, have been successfully used to assemble the linear backbone of the macrolide. acs.orgnih.govanu.edu.au

Macrolactonization: The final and often most challenging step is the closure of the 18-membered ring via macrolactonization. This intramolecular esterification of a long hydroxy acid is prone to competing side reactions like dimerization or oligomerization. The Yamaguchi macrolactonization, which uses 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid, is a frequently employed method for achieving high yields in such large ring closures. anu.edu.au The choice of protecting groups for hydroxyl functions elsewhere in the molecule has been shown to be critical for the success of this step. anu.edu.au

An alternative convergent strategy involves the initial esterification of two main fragments, followed by an intramolecular Stille coupling to form the macrolactone ring, demonstrating the flexibility of modern synthetic design. acs.orgnih.gov

Table 1: Key Reactions in the Total Synthesis of Concanamycin-type Macrolactone Cores

| Reaction Type | Purpose | Key Reagents/Conditions | Reference |

| Asymmetric Aldol Reaction | Stereocontrolled construction of fragments | Chiral ketones, Boron triflates | anu.edu.au |

| Stille Cross-Coupling | Coupling of major linear fragments | Pd catalyst, Vinyl stannane, Vinyl iodide | acs.orgnih.gov |

| Yamaguchi Macrolactonization | Ring closure to form the macrolactone | 2,4,6-Trichlorobenzoyl chloride, DMAP | anu.edu.au |

Semisynthetic Modifications and Derivatization Strategies

Given the challenges of total synthesis, semisynthesis—the chemical modification of the natural product isolated from fermentation—is the most practical route to generate analogues of Concanamycin B. nih.gov These strategies are vital for probing structure-activity relationships and for creating derivatives with improved properties. colab.wsacs.org

Research has focused on several key modification sites:

C9-Hydroxyl Group: The hydroxyl group at the C9 position is a common site for modification. O-acylation of this group has been explored to create a variety of ester derivatives. colab.wsacs.org For example, to develop photoaffinity probes for binding studies, a benzoyl group containing a photoreactive diazirine moiety has been attached at this position. nih.gov

C21 and C23 Positions: Modifications at the hemiketal side chain are also common. The creation of 21-deoxyconcanolide A, by removing the sugar moiety, provides a stable aglycone that retains inhibitory activity and serves as a starting point for further derivatization. researchgate.net This aglycone has been used to introduce radioactive iodine at the C23 position, creating doubly-labeled probes to identify the binding site of concanamycins on their target proteins. nih.govresearchgate.net

C8 Position: The key structural difference between Concanamycin A (ethyl group) and Concanamycin B (methyl group) is at the C8 position. nih.gov SAR studies have confirmed that this position is sensitive to modification, with the change from an ethyl to a methyl group resulting in a nearly 10-fold decrease in inhibitory potency against some biological targets. nih.gov

Sugar Moiety: The 4'-O-carbamoyl-2'-deoxyrhamnose sugar attached at C21 is also a target for modification. Concanamycin C, for instance, naturally lacks the 4'-carbamoyl group, and this difference impacts biological activity. nih.gov

These semisynthetic studies have generated a library of derivatives, allowing for a detailed understanding of the pharmacophore—the essential structural elements required for biological activity. colab.wsacs.orgnih.gov

Table 2: Examples of Semisynthetic Concanamycin Derivatives

| Parent Compound | Modification Type | Position(s) Modified | Purpose of Derivatization | Reference |

| Concanamycin A | O-Acylation, Iodination, Diazirine addition | C9, C23 | Create photoaffinity labels for binding studies | nih.govresearchgate.net |

| Concanamycin A/C | O-acylation, Substitution, Elimination | Various | Structure-activity relationship (SAR) studies | colab.wsacs.org |

| Concanamycin A | Removal of sugar moiety | C21 | Generate stable aglycone for further modification | researchgate.net |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.govmdpi.com This approach is particularly promising for complex molecules like polyketide macrolides, as it can overcome many of the challenges of purely chemical synthesis, such as stereocontrol and the need for extensive protecting group manipulations. nih.gov

While specific chemoenzymatic synthesis of Concanamycin B has not been reported, established strategies for other macrolides like pikromycin (B1677795) and tylactone (B1246279) illustrate the potential of this methodology. nih.govbeilstein-journals.org The general approach involves the chemical synthesis of a simplified polyketide precursor, which is then fed to a biological system containing the necessary enzymes for further elaboration. researchgate.net

Key enzymatic steps that can be harnessed include:

Macrolactonization: Thioesterase (TE) domains from polyketide synthase (PKS) gene clusters are responsible for cyclizing the linear polyketide chain to form the macrolactone. beilstein-journals.org TE domains, such as the one from the pikromycin pathway (PikTE), have been shown to accept synthetic polyketide intermediates (as their N-acetylcysteamine thioesters) and catalyze their cyclization into 12- or 14-membered macrolactones. nih.gov This enzymatic cyclization offers a powerful alternative to chemical macrolactonization methods.

Late-Stage Tailoring: After the macrolactone core is formed, a variety of "tailoring" enzymes can introduce further structural diversity. These include:

P450 Monooxygenases: These enzymes perform highly specific C-H oxidation at various positions on the macrolide scaffold. nih.gov

Glycosyltransferases: These enzymes attach sugar moieties, like the deoxysugar found in concanamycins, to the aglycone core. nih.gov

This modular approach allows for the generation of novel, "unnatural" macrolides by feeding chemically synthesized, non-native precursors to engineered enzymatic pathways. chemrxiv.org By combining chemically synthesized fragments with the powerful machinery of PKS modules and tailoring enzymes, chemoenzymatic strategies hold great promise for the future production and diversification of concanamycins. nih.govbeilstein-journals.org

Iv. Molecular Mechanism of Action of Concanamycin B

Specific Inhibition of Vacuolar H+-ATPase (V-ATPase)

Concanamycin (B1236758) B is a highly selective and potent inhibitor of V-ATPase. nih.gov Studies have shown that it can inhibit V-ATPase activity at nanomolar concentrations, making it a valuable tool for investigating the physiological roles of this proton pump. nih.govbiologists.com For instance, in the human hepatoma cell line HepG2, concanamycin B exhibits a half-maximal inhibitory concentration (IC50) of approximately 5 nM for V-ATPases. nih.gov Similarly, in macrophage J774 cells, significant inhibition of ATP-dependent acidification of endosomes and lysosomes is observed at a concentration of 4 nM. nih.gov The inhibitory potency of concanamycins, in general, is often greater than that of another well-known V-ATPase inhibitor, bafilomycin A1. sigmaaldrich.com

Selectivity Profile Against Other ATPase Types (e.g., F-type, P-type)

A key feature of concanamycin B and other plecomacrolides is their high specificity for V-ATPases over other types of ATPases. While they inhibit V-ATPases at nanomolar concentrations, their effect on P-type ATPases, such as the Na+/K+-ATPase and Ca2+-ATPase, typically requires much higher, micromolar concentrations. biologists.comacs.org F-type ATPases (ATP synthases) found in mitochondria and bacteria are generally insensitive to these macrolide antibiotics. biologists.com This selectivity profile underscores the specific interaction between concanamycins and the V-ATPase complex.

Table 1: Inhibitory Selectivity of Concanamycins

| ATPase Type | Typical Inhibitory Concentration | Reference |

| V-ATPase | Nanomolar (nM) | biologists.com |

| P-ATPase | Micromolar (µM) | biologists.comacs.org |

| F-ATPase | Insensitive | biologists.com |

Binding Site Characterization within the V-ATPase Complex (e.g., V0 subunit c)

The molecular target of concanamycins within the V-ATPase complex has been identified as the V0 subunit c. nih.gov The V-ATPase is composed of two main domains: the peripheral V1 domain, which is responsible for ATP hydrolysis, and the integral membrane V0 domain, which facilitates proton translocation. The V0 domain contains a ring of proteolipid subunits, designated as subunit c. Photoaffinity labeling studies using a derivative of concanamycin A have demonstrated that it covalently binds to this subunit c of the V0 complex. nih.gov This binding is thought to obstruct the rotation of the c-subunit ring, which is a critical step in the proton translocation process, thereby inhibiting the pump's activity. nih.gov Further mutational analyses in organisms like Neurospora crassa and Saccharomyces cerevisiae have pinpointed specific amino acid residues within subunit c that are crucial for the binding of both bafilomycin and concanamycin, further solidifying the V0 subunit c as the direct binding site. nih.gov

Impact on Organelle Acidification Homeostasis

The inhibition of V-ATPase by concanamycin B leads to a disruption of the acidic environment within various organelles that rely on this proton pump to maintain their low internal pH.

Lysosomal pH Neutralization

Lysosomes are acidic organelles that play a central role in cellular degradation and recycling pathways. Their acidic lumen, typically maintained at a pH of 4.5-5.0, is essential for the activity of numerous hydrolytic enzymes. Concanamycin B effectively neutralizes the pH of lysosomes by inhibiting the V-ATPase that pumps protons into their lumen. biologists.comnih.gov This alkalization of the lysosomal environment impairs the degradation of internalized materials. nih.gov For example, in macrophage J774 cells, concanamycin B treatment inhibits the degradation of internalized oxidized low-density lipoprotein (LDL). nih.gov Similarly, in cytotoxic T lymphocytes (CTLs), concanamycin A, a closely related compound, has been shown to raise the pH of lytic granules, which are specialized lysosomes, from approximately 5.7 to 6.8. deepdyve.com

Golgi Apparatus pH Perturbation

The Golgi apparatus, particularly the trans-Golgi network (TGN), maintains an acidic internal pH that is important for the sorting and processing of proteins and lipids. Concanamycin B disrupts this acidification. nih.gov In HepG2 cells, exposure to concanamycin B impairs intra-Golgi trafficking and the delivery of proteins from the Golgi to the plasma membrane. nih.gov This disruption also affects post-translational modifications, such as the sialylation of N-linked glycans on secreted glycoproteins, a process that is known to occur in the acidic environment of the trans-Golgi. nih.gov Studies in plant cells have also shown that V-ATPase inhibitors like concanamycin A cause swelling of the Golgi apparatus. researchgate.net

Endosomal and Lytic Granule Acidification Interference

Endosomes are key sorting stations in the endocytic pathway, and their progressive acidification is crucial for processes like receptor-ligand uncoupling and directing cargo to lysosomes for degradation. Concanamycin B significantly inhibits the ATP-dependent acidification of endosomes. nih.gov This interference with endosomal acidification can disrupt receptor recycling. nih.gov In macrophage J774 cells, treatment with concanamycin B leads to a reduction in the activity of cell-surface receptors, likely due to their being trapped within the cell. nih.gov

Lytic granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells are specialized secretory lysosomes that contain cytotoxic proteins like perforin (B1180081) and granzymes. The acidic environment of these granules is essential for maintaining the structure and function of these proteins. Concanamycin A has been shown to inhibit the cytolytic activity of CTLs by raising the pH of their lytic granules. deepdyve.comnih.gov This leads to a marked reduction in the activity of perforin and can cause morphological changes in the granules, suggesting that V-ATPase-mediated acidification is critical for the function of these immune effector cells. nih.gov

Table 2: Effects of Concanamycin B on Organellar pH and Function

| Organelle | Effect of Concanamycin B | Consequence | Reference(s) |

| Lysosomes | pH neutralization | Impaired degradation of macromolecules | biologists.comnih.gov |

| Golgi Apparatus | pH perturbation | Disrupted protein trafficking and modification | nih.govresearchgate.net |

| Endosomes | Inhibition of acidification | Impaired receptor recycling | nih.gov |

| Lytic Granules | pH neutralization | Reduced cytotoxic activity | deepdyve.comnih.gov |

Vi. Cellular and Subcellular Effects of Concanamycin B

Modulation of Intracellular Trafficking Pathways

The maintenance of distinct pH gradients across the membranes of various organelles is fundamental for the proper sorting and transport of proteins and lipids. By neutralizing the acidic environment of these compartments, Concanamycin (B1236758) B significantly perturbs these trafficking pathways.

Concanamycin B has been shown to impede the movement of newly synthesized proteins through the secretory pathway. A notable example is its effect on the trafficking of viral glycoproteins, which are essential for the assembly and infectivity of enveloped viruses.

Similarly, Concanamycin A has been found to counteract the activity of the HIV-1 Nef protein. nih.gov Nef typically alters the trafficking of MHC-I molecules, reducing their presence on the cell surface to evade immune detection. nih.gov Concanamycin A treatment restores the surface expression of various HLA allotypes that are otherwise downregulated by Nef, suggesting an interference with the Nef-mediated trafficking pathway. nih.gov

These findings underscore the critical role of V-ATPase-mediated acidification in the early stages of the secretory pathway, ensuring the proper transport and processing of proteins destined for the cell surface.

The endosomal-lysosomal pathway is central to the processing of extracellular antigens for presentation by Major Histocompatibility Complex (MHC) class II molecules to CD4+ T helper cells. This process is highly dependent on the acidic pH of late endosomes and lysosomes, where proteases are optimally active.

Concanamycin B has been shown to inhibit the expression of newly synthesized MHC class II molecules on the surface of cells such as the Colo 205 adenocarcinoma cell line. nih.gov This inhibition is specific, as the expression of MHC class I and ICAM-1 molecules is not affected. nih.gov Furthermore, Concanamycin B can abrogate the enhancement of MHC class II expression induced by Interleukin-4 (IL-4) on mouse lymphocytes and suppress antigen presentation by MHC class II molecules. nih.gov

The mechanism behind this interference lies in the neutralization of the acidic compartments where the invariant chain (Ii), a chaperone protein associated with newly synthesized MHC class II molecules, is proteolytically degraded. This degradation is a prerequisite for the loading of antigenic peptides onto the MHC class II molecule. In the presence of Concanamycin B, the breakdown of the invariant chain is prevented, leading to the intracellular accumulation of MHC class II-Ii complexes. nih.govresearchgate.netmdpi.com This effectively halts the maturation of MHC class II molecules and their subsequent transport to the cell surface for antigen presentation.

Autophagic Flux Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of cytoplasmic components, playing a critical role in cellular homeostasis and stress responses. This pathway involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic cargo and subsequently fuse with lysosomes to form autolysosomes, where the contents are degraded. The entire process is termed autophagic flux.

Concanamycin B is a widely used tool in autophagy research due to its ability to block the final step of the autophagic pathway. By inhibiting V-ATPase, Concanamycin B raises the pH of the lysosomal lumen. nih.gov This increase in pH inactivates the acid-dependent lysosomal hydrolases that are responsible for degrading the contents of the autophagosome. nih.gov

Crucially, this disruption of the lysosomal degradative capacity prevents the fusion of autophagosomes with lysosomes. nih.gov This blockage of autophagosome-lysosome fusion is a key mechanism by which Concanamycin B inhibits autophagic flux. This effect has been observed in various model systems, including tobacco BY-2 cells and the green alga Chlamydomonas reinhardtii. researchgate.netnih.gov

A direct consequence of the inhibition of autophagosome-lysosome fusion is the accumulation of autophagosomes, also referred to as autophagic bodies, within the cell. nih.govresearchgate.net This accumulation can be visualized by electron microscopy or by using fluorescently tagged autophagy marker proteins, such as ATG8 (LC3 in mammals). researchgate.net

The buildup of these autophagic structures serves as a valuable experimental marker to study the process of autophagy itself. researchgate.net By treating cells with Concanamycin B, researchers can trap autophagosomes, allowing for their quantification and the analysis of their contents. This provides insights into the rate of autophagosome formation and the types of cargo being targeted for degradation under different cellular conditions.

| Research Application | Effect of Concanamycin B | Observed Outcome | References |

| Studying Autophagic Flux | Inhibits V-ATPase, neutralizing lysosomal pH | Prevents autophagosome-lysosome fusion, leading to the accumulation of autophagosomes | nih.govnih.govresearchgate.netnih.gov |

| Identifying Autophagic Cargo | Traps autophagosomes containing cytoplasmic components | Allows for the isolation and analysis of the contents of accumulated autophagic bodies | |

| Visualizing Autophagy | Causes buildup of autophagic structures | Enables visualization and quantification of autophagosomes using microscopy and fluorescent markers (e.g., GFP-ATG8) | researchgate.net |

Autophagy is a critical response mechanism to various cellular stresses, including oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Autophagy helps to mitigate oxidative damage by selectively removing damaged organelles, such as mitochondria, which are a major source of ROS, and by degrading oxidized proteins. researchgate.net

The use of Concanamycin A has been instrumental in elucidating the role of autophagy in combating oxidative stress. In a study using the plant model Arabidopsis, treatment with the ROS-inducing agent methyl viologen (MV) led to an accumulation of oxidized proteins. researchgate.net When wild-type seedlings were treated with both MV and Concanamycin A, the accumulation of oxidized proteins was significantly higher than with MV treatment alone. researchgate.net This suggests that the vacuolar degradation of these oxidized proteins, which is dependent on autophagy, was inhibited. researchgate.net

Furthermore, immunocytochemical analysis showed that in wild-type root cells treated with Concanamycin A and MV, oxidized proteins were detected inside the vacuole. researchgate.net In contrast, in autophagy-deficient mutant cells, this signal was absent from the vacuole and instead appeared in the cytoplasm. researchgate.net This provides direct evidence that autophagy is responsible for transporting oxidized proteins to the vacuole for degradation as a protective response to oxidative stress. researchgate.net

| Compound | Chemical Name |

| Concanamycin A | (3E,5E,7R,8E,10E,12R,13S,14S,15S,16R,18S,19S,20S,21R)-21-ethyl-14,20-dihydroxy-13,15,19-trimethyl-18-[(2S,3S,4R,6S)-tetrahydro-4-hydroxy-3,4-dimethyl-6-[(1E)-2-methyl-1-propen-1-yl]-2H-pyran-2-yl]-7-methoxy-2,6,16-trioxabicyclo[15.3.1]henicosa-3,5,8,10-tetraen-17-one |

| Concanamycin B | 8-deethyl-8-methyl-Concanamycin A |

| Folimycin | Concanamycin A |

| Interleukin-4 | A cytokine |

| Methyl viologen | 1,1'-dimethyl-4,4'-bipyridinium dichloride |

Effects on Immune Cell Function

Concanamycin B and its close analogue, Concanamycin A, are recognized for their potent immunomodulatory properties. These effects are primarily rooted in their ability to inhibit V-ATPase, an enzyme crucial for the function of various immune cells, including cytotoxic T lymphocytes and macrophages.

Cytotoxic T lymphocytes employ two major pathways to eliminate target cells: the perforin-granzyme pathway and the Fas ligand (FasL) pathway. Research has demonstrated that Concanamycin A, and by extension Concanamycin B, selectively inhibits the perforin-based cytotoxic pathway. nih.gov This inhibition is not due to a direct interaction with perforin (B1180081) itself, but rather a consequence of neutralizing the acidic environment of the lytic granules within the CTLs. nih.gov The increase in pH within these granules leads to the accelerated degradation and subsequent inactivation of perforin. nih.gov

Conversely, the FasL-mediated cytotoxic pathway remains largely unaffected by Concanamycins. nih.gov Studies have shown that even at concentrations that completely block perforin-dependent killing, the ability of CTLs to induce apoptosis via FasL interaction is not inhibited. nih.gov This selective inhibition makes Concanamycin a valuable tool for distinguishing between the contributions of the perforin and Fas-based pathways in cell-mediated cytotoxicity. nih.gov A structural analogue, FD-891, which does not affect vacuolar acidification, was found to inhibit both pathways, but through a different mechanism involving the blockage of CTL-target cell conjugation. physiology.org

Table 1: Effect of Concanamycin on CTL Cytotoxicity Pathways

| Cytotoxicity Pathway | Effect of Concanamycin A/B | Mechanism of Action |

| Perforin-Granzyme Pathway | Inhibited | Neutralizes pH of lytic granules, leading to perforin degradation. nih.gov |

| Fas Ligand (FasL) Pathway | Not Inhibited | Does not interfere with the FasL-Fas receptor interaction. nih.gov |

The inhibitory action of Concanamycins on V-ATPase has profound consequences for the maturation and survival of CD8+ T lymphocytes. In vivo studies have shown that administration of Concanamycin B can suppress the proliferation and reduce the population of mature CD8+ effector T cells following alloantigen stimulation. This effect is attributed to the direct inactivation of these cytotoxic cells.

Furthermore, in vitro experiments using Concanamycin A have revealed that it can induce cell death in activated CD8+ CTLs. This process is characterized by features of apoptosis, such as DNA fragmentation and nuclear condensation. This suggests that V-ATPase activity is essential for the survival of CD8+ T cells, particularly when they are activated.

The effect of Concanamycins on macrophages is complex, particularly concerning the production of nitric oxide (NO), a key signaling and effector molecule. Some studies have shown that Concanamycin A can inhibit the production of NO in macrophages stimulated with lipopolysaccharide (LPS).

In contrast, other research indicates that V-ATPase inhibitors, including Concanamycin A, can themselves induce the production of NO in the mouse leukemic monocyte-macrophage cell line RAW 264.7. nih.gov This induction is associated with the activation of transcription factors like NF-κB and AP-1. nih.gov These seemingly contradictory findings suggest that the effect of Concanamycin on macrophage NO production is context-dependent, potentially varying based on the presence of other stimuli and the specific state of macrophage activation.

Table 2: Reported Effects of Concanamycin A on Macrophage NO Production

| Cell Type/Condition | Effect on NO Production | Reference |

| Elicited Peritoneal Macrophages (LPS-stimulated) | Inhibition | |

| RAW 264.7 Macrophage Cell Line (unstimulated) | Induction | nih.gov |

Influence on Cancer Cell Biology in In Vitro Models (Mechanistic Studies)

The V-ATPase enzyme is frequently overexpressed in tumor cells and plays a critical role in their pathophysiology. By targeting this proton pump, Concanamycin B can disrupt several processes that are fundamental to cancer progression.

A hallmark of many solid tumors is a reversed pH gradient, where the intracellular pH (pHi) is neutral to alkaline, and the extracellular microenvironment is acidic. researchgate.net This acidic tumor microenvironment is thought to promote tumor invasion and drug resistance. researchgate.net Cancer cells achieve this by actively pumping protons into the extracellular space, a process in which V-ATPase plays a significant role. researchgate.net

Concanamycin B, as a potent V-ATPase inhibitor, can counteract this process. By blocking the proton-pumping activity of V-ATPase at the plasma membrane, it can inhibit the acidification of the tumor microenvironment. researchgate.net In vitro studies using acridine (B1665455) orange staining have visually confirmed that Concanamycin A prevents the acidification of vesicular organelles within oral squamous cell carcinoma cells. researchgate.net This alteration of pH dynamics can make cancer cells more susceptible to apoptosis, as intracellular acidosis can activate endonucleases that lead to DNA fragmentation. researchgate.net

The activity of V-ATPase is strongly correlated with the invasive and metastatic potential of cancer cells. nih.govnih.gov The acidic extracellular environment created by proton pumps like V-ATPase facilitates the activity of proteases that degrade the extracellular matrix, a crucial step in tumor invasion. nih.gov

Direct evidence shows that inhibiting V-ATPase with Concanamycin A significantly reduces the in vitro invasion and migration of highly invasive human breast cancer cells. nih.gov This has been demonstrated in transwell assays, where the ability of cancer cells to migrate through a porous membrane is markedly impaired following treatment with the inhibitor. nih.gov The inhibition of V-ATPase is also thought to interfere with the proper localization and signaling of molecules essential for cell migration, such as the Rho-GTPase Rac1 and the epidermal growth factor receptor (EGFR). aacrjournals.org

Table 3: Summary of Concanamycin's Effects on Cancer Cell Biology

| Cellular Process | Effect of Concanamycin | Underlying Mechanism |

| Tumor pH Regulation | Inhibits extracellular acidification. researchgate.net | Blocks V-ATPase-mediated proton extrusion. researchgate.net |

| Cell Invasion & Motility | Decreases in vitro. nih.gov | Impairs protease activation and disrupts migration-related signaling pathways. nih.govnih.govaacrjournals.org |

Modulation of Apoptotic Pathways and Chemoresistance (e.g., TRAIL-induced apoptosis)

Concanamycin B, a specific inhibitor of vacuolar type H+-ATPase (V-ATPase), has been shown to influence apoptotic pathways and mechanisms of chemoresistance in various cell types. nih.govnih.gov Its closely related compound, Concanamycin A, has demonstrated the ability to induce apoptosis in activated CD8+ CTL (cytotoxic T lymphocyte) clones, characterized by significant DNA fragmentation and nuclear condensation. nih.gov The pro-apoptotic effects of Concanamycin A were observed to be accelerated by anti-CD3 or phorbol (B1677699) ester treatment in CD8+ CTL clones, suggesting that the activity of V-ATPase is crucial for the survival of these immune cells, particularly upon activation. nih.gov

In the context of cancer, V-ATPase is implicated in creating an acidic microenvironment that promotes tumor invasion and multidrug resistance. nih.gov Research on Concanamycin A1 in human oral squamous cell carcinoma (OSCC) cell lines has shown that it can induce apoptosis in some, but not all, cell lines. nih.gov Chemoresistance in the SQUU-B cell line was associated with a dramatically decreased Bax/Bcl-2 ratio following treatment. nih.gov However, this resistance could be overcome by co-treatment with the histone deacetylase inhibitor, suberoylanilide hydroxamic acid (SAHA), which led to a significant decrease in Bcl-2 expression and rendered the cells more susceptible to Concanamycin A-induced apoptosis. nih.gov Furthermore, Concanamycin B is noted to induce EGF-dependent apoptosis. abcam.com

While direct studies linking Concanamycin B to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis are not prevalent, the general mechanism of TRAIL-induced apoptosis involves the pro-apoptotic protein Bax. nih.gov Successful TRAIL-induced apoptosis requires the translocation of Bax from the cytosol to the mitochondria. nih.gov Given that concanamycins can modulate the expression of Bax and Bcl-2 family proteins, this suggests a potential, though not yet fully elucidated, intersection with the TRAIL pathway. nih.gov

Table 1: Effects of Concanamycins on Apoptosis and Chemoresistance

| Cell Line/Type | Compound | Observed Effect | Key Findings |

|---|---|---|---|

| Activated CD8(+) CTL | Concanamycin A | Induces apoptosis | DNA fragmentation and nuclear condensation characteristic of apoptosis. nih.gov |

| Human Oral Squamous Carcinoma (SQUU-B) | Concanamycin A1 | Chemoresistance | Dramatically decreased Bax/Bcl-2 ratio. nih.gov |

| Human Oral Squamous Carcinoma (SQUU-B) | Concanamycin A1 + SAHA | Increased apoptosis | Decreased Bcl-2 expression, overcoming chemoresistance. nih.gov |

Effects on Other Cellular Processes in Research Contexts

Concanamycin B is a potent inhibitor of bone resorption. nih.govjst.go.jptoku-e.comhellobio.com This effect is directly linked to its primary mechanism of action: the specific inhibition of vacuolar-type H+-ATPase (V-ATPase). nih.govjst.go.jp In the process of bone resorption, osteoclasts, the cells responsible for breaking down bone tissue, create an acidic microenvironment in the resorption lacunae. This acidification is essential for dissolving bone mineral and degrading the organic matrix. nih.govjst.go.jp

Concanamycin B disrupts this process by inhibiting the V-ATPase pumps in osteoclasts, thereby preventing the acidification of these compartments. nih.govjst.go.jp In vitro studies have demonstrated that Concanamycin B inhibits osteoclastic pit formation stimulated by parathyroid hormone (PTH). nih.govjst.go.jp Furthermore, it has been shown to suppress PTH-stimulated release of 45Ca from pre-labeled chick embryonic calvariae in a dose-dependent manner. jst.go.jp These findings underscore the critical role of V-ATPase in osteoclast function and highlight Concanamycin B's capacity to interfere with this physiological process. nih.govjst.go.jp

Table 2: Research Findings on Concanamycin B and Bone Resorption

| Experimental System | Treatment | Result | Implication |

|---|---|---|---|

| In vitro osteoclast culture | Parathyroid Hormone (PTH) + Concanamycin B | Inhibition of osteoclastic pit formation. nih.govjst.go.jp | Concanamycin B prevents the physical erosion of bone by osteoclasts. |

| Pre-labelled chick embryonic calvariae | Parathyroid Hormone (PTH) + Concanamycin B | Dose-dependent inhibition of 45Ca release. jst.go.jp | Concanamycin B effectively blocks the mineral dissolution aspect of bone resorption. |

The entry of enveloped viruses like the influenza virus into host cells is a pH-dependent process. nih.govyoutube.com The virus enters the cell through endocytosis, and the acidic environment of the endosome is crucial for triggering conformational changes in the viral hemagglutinin protein, which leads to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. nih.govyoutube.com

Concanamycin A, a close analog of Concanamycin B, has been shown to be a powerful blocker of influenza virus entry. nih.gov Its inhibitory action is not on the attachment of the virus to the cell surface but rather on a later stage of the infection cycle. nih.gov By inhibiting the V-ATPase, Concanamycin A prevents the acidification of endosomes. nih.gov This lack of a pH gradient across the endosomal membrane stalls the virus within the endosome, effectively preventing its exit and subsequent replication. nih.gov Research indicates that acidic conditions alone are insufficient for viral entry; a pH gradient is required, which is precisely what V-ATPase inhibitors like concanamycins disrupt. nih.gov

A significant challenge in eradicating HIV is the virus's ability to evade the host immune system. drugtargetreview.comnews-medical.net A key viral protein in this process is the Negative Regulatory Factor (Nef). drugtargetreview.comnih.govnih.gov The Nef protein enhances the virus's pathogenicity by down-regulating the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of infected cells. nih.govnih.gov This reduction in MHC-I presentation prevents cytotoxic T lymphocytes (CTLs) from recognizing and eliminating the infected cells. nih.govnih.gov

Research has identified the plecomacrolide family of natural products, specifically Concanamycin A, as potent inhibitors of Nef activity. nih.gov Concanamycin A has been shown to counteract the Nef-mediated down-regulation of MHC-I at subnanomolar concentrations. nih.govnih.gov This restoration of MHC-I to the cell surface allows CTLs to recognize and clear HIV-infected primary cells. nih.gov The mechanism appears to involve the disruption of the formation of the AP-1:Nef:MHC-I complex, which is necessary for MHC-I down-regulation. nih.gov While these studies have primarily focused on Concanamycin A, its structural and functional similarity to Concanamycin B suggests a similar potential. nih.gov Scientists are working on refining the chemistry of Concanamycin A to enhance its potent Nef-inhibitory activity while minimizing its toxicity associated with broader lysosomal inhibition. drugtargetreview.comnews-medical.net

Vii. Applications of Concanamycin B 8 Deethyl 8 Methyl Concanamycin A in Academic Research Models

Utilization as a Biochemical Probe for V-ATPase Function

Concanamycin (B1236758) B is a highly specific inhibitor of V-ATPases, with an IC50 value of 5 nM. caymanchem.com This specificity makes it an excellent biochemical probe for elucidating the diverse functions of V-ATPases in cellular physiology. V-ATPases are multi-subunit enzyme complexes responsible for pumping protons across membranes, thereby acidifying organelles like lysosomes, endosomes, and the Golgi apparatus. youtube.comnih.gov By using Concanamycin, researchers can block this acidification process and observe the downstream consequences, providing insight into the roles of V-ATPase in various cellular pathways. caymanchem.comnih.gov

Pharmacological studies have demonstrated that inhibiting V-ATPase with concanamycins disrupts numerous cellular activities. These include interfering with intracellular protein trafficking, blocking the transport from early to late endosomes, and altering the morphology of the Golgi apparatus. caymanchem.comnih.govnih.gov For instance, treatment of tobacco BY-2 cells with Concanamycin A leads to significant swelling and vacuolation of the Golgi apparatus, highlighting the enzyme's role in maintaining the organelle's structural integrity. nih.gov Research using a derivative of Concanamycin A has identified that it specifically binds to subunit c of the proton-translocating V_o_ complex of the V-ATPase, pinpointing its direct molecular target. nih.gov This precise interaction allows for targeted studies on the V-ATPase complex and its function in both normal physiology and disease models. nih.govacs.org

| Research Finding | Model System | Reference |

| Identified as a selective V-ATPase inhibitor (IC50 = 5 nM). | Biochemical Assays | caymanchem.com |

| Binds specifically to subunit c of the V_o complex of V-ATPase. | Manduca sexta (tobacco hornworm) midgut | nih.gov |

| Inhibition of V-ATPase leads to swelling of the Golgi apparatus. | Tobacco BY-2 cells | nih.gov |

| Blocks acidification of vacuolar organelles and endosomal transport. | General Eukaryotic Cells | caymanchem.comnih.gov |

Employment in Studies of Autophagy and Lysosomal Biology

Autophagy is a fundamental cellular process for degrading and recycling cellular components, such as damaged organelles and protein aggregates, through their delivery to the lysosome. mdpi.comscienceopen.com The function of lysosomes and the completion of autophagy are critically dependent on an acidic internal pH, which is maintained by V-ATPases. youtube.comscienceopen.com

Concanamycins are widely used to study autophagic flux—the entire process of autophagy from initiation to the degradation of cargo in the lysosome. By inhibiting V-ATPase, Concanamycin prevents the fusion of autophagosomes with lysosomes and/or inhibits the degradative capacity of the resulting autolysosome by raising its internal pH. youtube.comnih.gov This blockade leads to an accumulation of autophagosomes, which can be monitored and quantified. For example, in studies using tobacco BY-2 cells under sucrose (B13894) starvation, Concanamycin A treatment caused autophagic bodies to accumulate in the central vacuole, confirming the involvement of V-ATPase in the maturation of autophagosomes. nih.gov Similarly, in the alga Chlamydomonas reinhardtii, Concanamycin A was shown to block autophagic flux, preventing the degradation of ribosomal proteins during nutrient starvation and inhibiting the synthesis of triacylglycerols. nih.gov These studies demonstrate that Concanamycin is a crucial tool for dissecting the molecular machinery of autophagy and understanding its role in cellular homeostasis. nih.govnih.gov

| Research Finding | Model System | Reference |

| Inhibition of V-ATPase by Concanamycin A blocks the maturation of autophagosomes to autolysosomes. | Tobacco BY-2 cells | nih.gov |

| Blocks autophagic flux, leading to the accumulation of autophagosomes. | Chlamydomonas reinhardtii | nih.gov |

| Prevents degradation of oxidized proteins by autophagy under oxidative stress. | Arabidopsis thaliana | nih.gov |

| Used as a tool to measure autophagic flux by blocking lysosomal degradation. | General Cell Biology | youtube.com |

Research Tool for Investigating Immune System Mechanisms

The activity of V-ATPase is essential for the proper functioning of various immune cells. Concanamycin B has been instrumental in revealing the importance of organelle acidification in immune processes, particularly in the context of cytotoxic T lymphocytes (CTLs) and antigen presentation. caymanchem.comnih.gov

Research has shown that Concanamycin B can interfere with the maturation and survival of CD8+ T lymphocytes. caymanchem.comnih.gov In vivo studies demonstrated that Concanamycin B suppressed the proliferation of the CD8+ CTL population in mice immunized with allogeneic tumors, without significantly affecting CD4+ or B220+ cell populations. nih.gov Further in vitro experiments using Concanamycin A revealed that it preferentially induces cell death, specifically apoptosis, in activated CD8+ CTLs. nih.gov This suggests that V-ATPase activity is critical for the survival of these activated immune cells. nih.gov Additionally, Concanamycin B is known to prevent the processing of major histocompatibility complex (MHC) class II precursors in human B cells, which inhibits the expression of these crucial molecules on the cell surface and thus affects antigen presentation. caymanchem.com

| Research Finding | Model System | Reference |

| Induces apoptosis in activated CD8+ cytotoxic T lymphocytes (CTLs). | Mouse CD8+ CTL clone | nih.gov |

| Suppresses the increase in the CD8+ CTL population in vivo. | Mice immunized with allogeneic tumors | nih.gov |

| Prevents processing of MHC class II precursors, inhibiting their surface expression. | Human B cells | caymanchem.com |

| Interferes with the maturation of CD8 T lymphocytes. | General Immunology | caymanchem.com |

Investigative Agent in Viral Cell Entry Studies

Many enveloped viruses rely on the acidic environment of endosomes to trigger the fusion of their envelope with the endosomal membrane, allowing the release of the viral genome into the cytoplasm. By inhibiting the V-ATPase-mediated acidification of these compartments, concanamycins serve as powerful investigative agents to study the entry mechanisms of such pH-dependent viruses. nih.govnih.gov

Studies have shown that Concanamycin A effectively blocks the infection of cells by several enveloped viruses, including influenza virus, Semliki Forest virus, and vesicular stomatitis virus, even at low nanomolar concentrations. nih.gov The inhibitor does not prevent the initial attachment of the virus to the cell surface or its internalization into endosomes. nih.gov Instead, it specifically blocks the subsequent step: the exit of the virus from the endosome. nih.gov Research on influenza virus entry indicated that a pH gradient across the endosomal membrane, which is abolished by Concanamycin A, is required for viral entry, rather than simply a low pH environment. nih.govnih.gov Similarly, the entry of reovirus into L cells was also found to be dependent on V-ATPase activity, as infection was prevented by Concanamycin A. nih.gov

| Research Finding | Model System | Reference |

| Blocks the entry of influenza virus by preventing its exit from endosomes. | Cultured Cells | nih.gov |

| Inhibits infection by vesicular stomatitis virus and Semliki Forest virus. | Cultured Cells | nih.gov |

| Prevents infection by reovirus particles by blocking cleavage of viral protein µ1C. | L cells | nih.gov |

| Demonstrates that a pH gradient, not just low pH, is required for entry of some viruses. | Cultured Cells | nih.govnih.gov |

Experimental Models for Understanding Cancer Cell Pathophysiology

The pathophysiology of cancer involves complex changes in cellular processes, including metabolism, proliferation, and invasion. news-medical.netoncoray.de V-ATPases play a significant role in cancer progression by helping to maintain the acidic tumor microenvironment and facilitating processes like invasion and metastasis. oncotarget.com Consequently, inhibitors like Concanamycin A are valuable tools in experimental models for studying cancer cell pathophysiology.

Research has shown that inhibiting V-ATPase with Concanamycin A can suppress the proliferation of certain cancer cells and induce cell cycle arrest. researchgate.net For example, in human microvascular endothelial cells (HMEC-1), concanamycin caused a G2/M phase cell cycle arrest and induced cell death at higher concentrations after 48 hours. researchgate.net The invasive potential of many cancer cell types, including breast cancer, is dependent on V-ATPase activity. oncotarget.com Specific V-ATPase inhibitors like concanamycin have been shown to inhibit the in vitro invasiveness of breast cancer cell lines. oncotarget.com These findings support the use of concanamycins in experimental models to probe the mechanisms of tumor invasion and to explore V-ATPase as a potential therapeutic target. youtube.comoncotarget.com

| Research Finding | Model System | Reference |

| Inhibits proliferation and causes G2/M cell cycle arrest. | Human Microvascular Endothelial Cells (HMEC-1) | researchgate.net |

| Inhibits the in vitro invasiveness of breast cancer cell lines. | Breast Cancer Cell Lines | oncotarget.com |

| Inhibition of V-ATPase is explored as a potential anti-cancer strategy. | General Cancer Biology | youtube.com |

| Used to study the role of V-ATPase in tumor progression and metastasis. | Cancer Research Models | oncoray.deoncotarget.com |

Viii. Research Gaps and Future Directions in Concanamycin B Scholarship

Elucidation of Additional Specific Biological Targets Beyond V-ATPase

While the primary target of Concanamycin (B1236758) B is V-ATPase, evidence suggests that its biological effects may not be solely attributed to the inhibition of this proton pump. Future research should focus on identifying and characterizing additional, specific biological targets.

One area of interest is the impact of Concanamycin B on intracellular trafficking and post-translational modifications. Studies have shown that Concanamycin B can significantly impair intra-Golgi trafficking and the subsequent delivery of proteins to the plasma membrane. nih.gov This disruption also leads to incomplete processing of N-linked glycans on secreted glycoproteins, suggesting an interference with Golgi-resident enzymes or the trafficking machinery itself, which may be independent of or a downstream consequence of V-ATPase inhibition. nih.govmdpi.com The swelling of the Golgi apparatus observed in plant cells treated with concanamycins further points to a significant impact on this organelle's function. nih.gov

Furthermore, the study of structural analogues of concanamycins provides clues to potential non-V-ATPase targets. For instance, the compound FD-891, a structural analogue of Concanamycin A, potently prevents cytotoxic T lymphocyte (CTL)-mediated killing by blocking the formation of the CTL-target cell conjugate. nih.gov Notably, FD-891 does not inhibit vacuolar acidification, a hallmark of V-ATPase inhibition, suggesting that it acts on a different molecular target to exert its effect on CTLs. nih.gov This raises the possibility that Concanamycin B or its derivatives could also modulate immune cell function through mechanisms independent of V-ATPase. Research into the effects of Concanamycin B on CTLs has shown that it can inhibit their cytotoxic potential. researchgate.netresearchgate.net A deeper investigation into these phenomena could reveal novel immunomodulatory targets.

Future research in this area should employ techniques such as affinity chromatography with immobilized Concanamycin B to pull down interacting proteins from cell lysates, and chemoproteomics approaches to identify covalent binding partners. Unbiased screening of kinase panels and other enzyme classes could also uncover unexpected off-target activities.

Advanced Structural Biology of Compound-Target Interactions

A detailed understanding of how Concanamycin B interacts with its targets at an atomic level is crucial for rational drug design and the development of more selective analogues. While the binding site of concanamycins on the c-subunit of the V-ATPase has been generally localized, high-resolution structural data for the Concanamycin B-V-ATPase complex is still lacking. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the structures of large protein complexes like the V-ATPase. researchgate.netpnas.orgplos.orgescholarship.org Future efforts should be directed towards obtaining a high-resolution cryo-EM structure of V-ATPase in complex with Concanamycin B. This would provide precise details of the binding pocket and the specific amino acid residues involved in the interaction. Such a structure would be invaluable for understanding the subtle differences in binding and activity between Concanamycin B and other plecomacrolides like Concanamycin A and bafilomycin.

In addition to the V-ATPase complex, structural studies should also be pursued for any newly identified biological targets of Concanamycin B. X-ray crystallography or cryo-EM could be used to elucidate the binding mode of Concanamycin B to these proteins, providing a structural basis for its off-target effects.

Furthermore, computational modeling and molecular dynamics simulations can complement experimental structural data. These approaches can be used to predict the binding affinity of Concanamycin B to its targets, to simulate the dynamics of the interaction, and to explore the conformational changes induced by compound binding.

Development of Novel Analogues with Enhanced Selectivity or Modified Mechanisms for Research

The development of novel analogues of Concanamycin B with improved properties is a key area for future research. The goal is to create molecules with enhanced selectivity for specific targets, reduced off-target effects, or modified mechanisms of action that can serve as more precise research tools or have greater therapeutic potential.

Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying different parts of the Concanamycin B molecule and assessing the impact on biological activity, researchers can identify the key structural features required for its various effects. acs.orgnih.govnih.gov For example, SAR studies on Concanamycin A and C have provided insights into the pharmacophore responsible for V-ATPase and P-type ATPase inhibition. acs.orgnih.gov Similar comprehensive studies focused on Concanamycin B would be highly valuable.

The synthesis of labeled derivatives of Concanamycin B is also crucial for advancing our understanding of its mechanism of action. researchgate.net Fluorescently labeled analogues can be used to visualize the subcellular localization of the compound, while photoaffinity probes can be employed to covalently label and identify its binding partners within cells. nih.gov

The insights gained from SAR studies and the identification of new targets can guide the rational design of novel analogues. For example, if a specific off-target effect is identified, medicinal chemists can attempt to modify the Concanamycin B structure to eliminate this activity while retaining the desired on-target effect. Conversely, if a beneficial off-target activity is discovered, analogues could be designed to enhance this effect.

Deeper Understanding of Biosynthetic Regulation and Engineering for Specific Analog Production

The natural production of Concanamycin B by Streptomyces species is often low, making it difficult to obtain sufficient quantities for extensive research and development. nih.gov A deeper understanding of the regulation of the concanamycin biosynthetic gene cluster (BGC) is essential for developing strategies to improve the production of Concanamycin B and to generate novel analogues through biosynthetic engineering.

Recent advances in the metabolic engineering of Streptomyces have shown great promise for increasing the production of concanamycins. nih.gov For example, a rational metabolic engineering strategy in Streptomyces eitanensis involving the overexpression of specific regulatory genes and optimization of fermentation media has led to a significant increase in the production of both Concanamycin A and B. nih.govnih.gov Further research in this area could involve:

Identifying and characterizing all the regulatory elements within the concanamycin BGC and the broader regulatory networks that control its expression.

Employing synthetic biology tools to re-engineer the BGC for enhanced expression and to facilitate the production of specific analogues. manchester.ac.uk This could involve promoter engineering, ribosome binding site optimization, and the use of CRISPR-based technologies for precise genome editing.

Exploring precursor-directed biosynthesis , where synthetic precursors are fed to the producing organism to be incorporated into the final product, leading to the generation of novel analogues.

Heterologous expression of the concanamycin BGC in a more genetically tractable host organism could also be a viable strategy for improving production and facilitating engineering efforts. escholarship.org

The amplification of the entire biosynthetic gene cluster, as has been observed for kanamycin (B1662678) production in Streptomyces kanamyceticus, represents another potential avenue for increasing yields. plos.orgnih.gov

| Engineered Strain/Condition | Reported Concanamycin B Titer (mg/L) | Fold Improvement (approx.) | Reference |

| S. eitanensis (Wild-Type, optimized media) | < Quantifiable Limit | - | nih.gov |

| S. eitanensis (Engineered + Sodium Propionate) | 306.5 ± 42.1 | > 10-fold over wild-type | nih.gov |

Integration with Multi-Omics Approaches for Comprehensive Cellular Pathway Mapping

To gain a holistic understanding of the cellular response to Concanamycin B, it is essential to integrate data from multiple "omics" platforms, including transcriptomics, proteomics, and metabolomics. nih.govnih.gov This systems-level approach can provide a comprehensive map of the cellular pathways and networks that are perturbed by the compound, revealing both on-target and off-target effects.

Future research should involve treating various cell types with Concanamycin B and performing time-course analyses of the transcriptome and proteome. mdpi.com This would reveal the dynamic changes in gene and protein expression that occur in response to the compound. For example, transcriptomic analysis could identify signaling pathways that are activated or repressed, while proteomic analysis could identify changes in protein abundance, post-translational modifications, and protein-protein interactions. nih.govnih.gov

The integration of these datasets can be particularly powerful. For instance, correlating changes in mRNA levels with corresponding protein levels can provide insights into post-transcriptional regulation. nih.gov Furthermore, mapping the differentially expressed genes and proteins onto known biological pathways and networks can help to elucidate the mechanism of action of Concanamycin B and to identify potential biomarkers of its activity.

Metabolomic profiling can also provide valuable information by identifying the changes in small molecule metabolites that occur upon treatment with Concanamycin B. This can shed light on the metabolic pathways that are affected by the compound.

Ultimately, the integration of multi-omics data will be crucial for building comprehensive models of the cellular effects of Concanamycin B, which will be invaluable for guiding future research and development efforts.

Q & A

Q. How should researchers document and share negative or inconclusive results related to this compound?

- Methodological Answer : Adhere to FAIR data principles by uploading datasets to repositories like Zenodo or ChEMBL. Use standardized metadata templates to describe experimental conditions (e.g., cell line authentication, compound batch ID). Publish negative results in journals specializing in data notes (e.g., Scientific Data) to prevent publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.